

Application Note: Chiral HPLC Method for the Enantiomeric Separation of Azelastine

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Compound of Interest

Compound Name: (S)-Azelastine

Cat. No.: B1681488

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Azelastine is a potent, second-generation antihistamine that is clinically used as a racemic mixture of its two enantiomers, (R)-azelastine and **(S)-azelastine**. The enantiomers of a chiral drug can exhibit different pharmacological, toxicological, and pharmacokinetic properties. Therefore, the ability to separate and quantify the individual enantiomers of azelastine is crucial for pharmaceutical research and development, quality control, and clinical studies. This application note provides a detailed protocol for the chiral separation of azelastine enantiomers using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase.

Principle

The enantiomeric separation is achieved on a chiral stationary phase (CSP) that selectively interacts with the azelastine enantiomers, leading to differential retention and subsequent separation. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely used for their broad applicability in resolving a wide range of chiral compounds.^{[1][2]} This method utilizes a Chiralpak IA column, which is known to provide excellent enantioselectivity for various pharmaceutical compounds.^{[1][3]}

Experimental Protocols

Materials and Reagents

- Azelastine Hydrochloride racemic standard
- (R)-Azelastine and **(S)-Azelastine** reference standards (if available)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ethanol (HPLC grade)
- Isopropyl alcohol (HPLC grade)
- Diethylamine (DEA) or Ammonia solution
- Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
Particle Size	5 µm
Column Dimensions	250 mm x 4.6 mm i.d.
Mobile Phase	Acetonitrile / Isopropyl Alcohol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate	1.0 mL/min
Column Temperature	25 °C
Detection Wavelength	290 nm ^[4]
Injection Volume	10 µL
Run Time	20 minutes

Preparation of Solutions

Standard Stock Solution (1 mg/mL):

- Accurately weigh 10 mg of racemic azelastine hydrochloride standard.
- Transfer it to a 10 mL volumetric flask.
- Dissolve and dilute to the mark with the mobile phase.
- Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solution (100 µg/mL):

- Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask.
- Dilute to the mark with the mobile phase.

Sample Preparation (for Nasal Spray Formulation):

- Transfer a volume of the nasal spray formulation equivalent to 1 mg of azelastine hydrochloride into a 10 mL volumetric flask.
- Add 5 mL of the mobile phase and sonicate for 10 minutes.
- Dilute to the mark with the mobile phase and mix well.
- Filter the solution through a 0.45 μm syringe filter into an HPLC vial.

Data Presentation

The following table summarizes the expected chromatographic parameters for the separation of azelastine enantiomers under the specified conditions.

Parameter	(S)-Azelastine	(R)-Azelastine
Retention Time (min)	~ 8.5	~ 10.2
Tailing Factor	< 1.5	< 1.5
Theoretical Plates	> 2000	> 2000
Resolution (Rs)	≥ 2.0	≥ 2.0

System Suitability

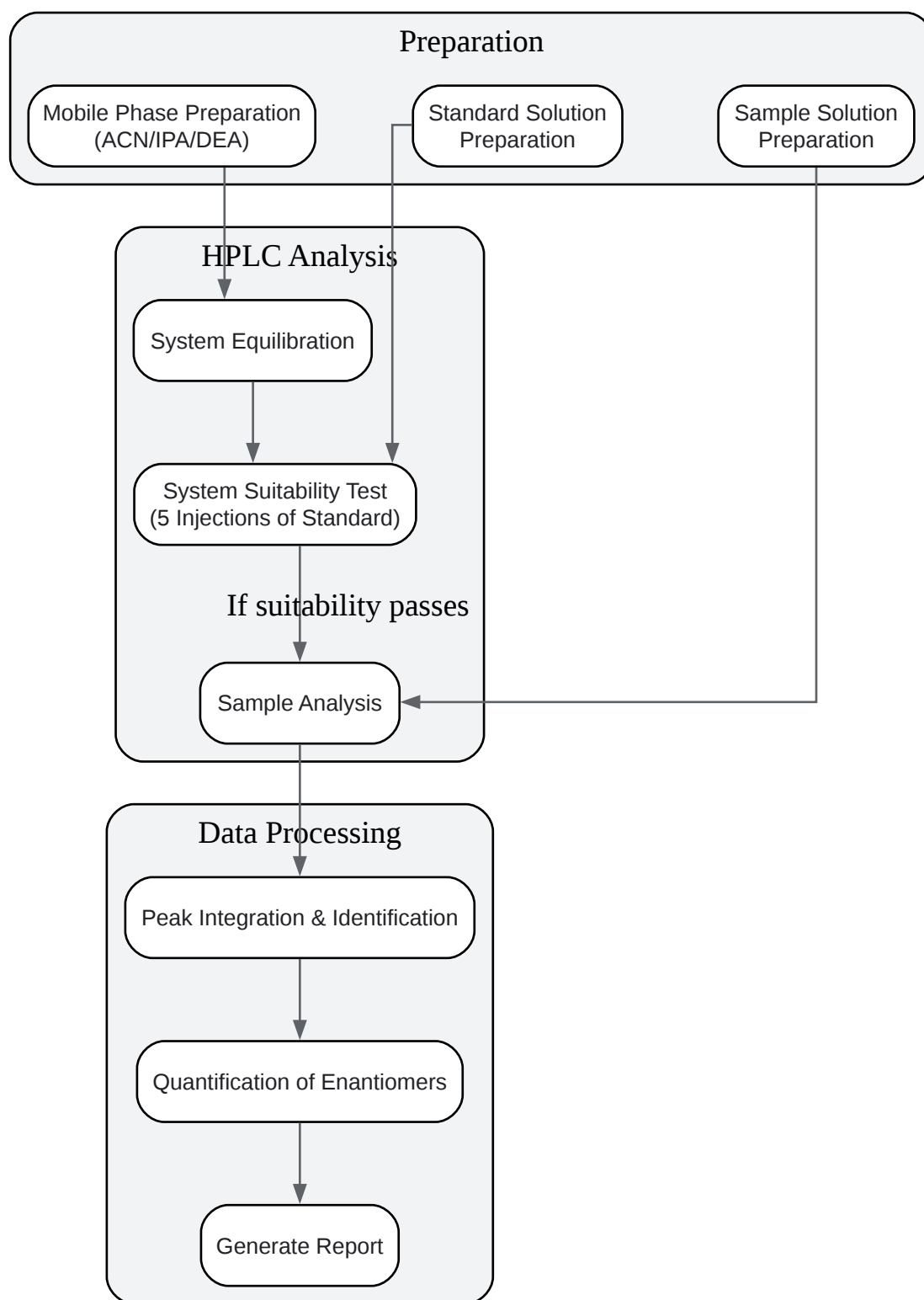
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.

- Inject the working standard solution five times.
- The system is deemed suitable for use if the following criteria are met:
 - Resolution (Rs) between the two enantiomer peaks is greater than 2.0.
 - Relative Standard Deviation (RSD) for the peak areas of five replicate injections is less than 2.0%.

- Tailing factor for each enantiomer peak is not more than 1.5.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the chiral HPLC analysis for azelastine enantiomers.



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References

- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism [mdpi.com]
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